Scaffold Novelty: Pyrido[3,2-b] vs. Pyrido[4,3-b] Isomer
The pyrido[3,2-b][1,4]oxazine scaffold is explicitly described as 'practically unknown' in the primary literature, in contrast to the well-established pyrido[4,3-b][1,4]oxazine isomer [1]. This low prior art density is quantified by the patent landscape: all recent therapeutic filings (e.g., for TNF modulation and kinase inhibition) explicitly claim the pyrido[3,2-b] configuration for novel IP [2][3], while the [4,3-b] isomer is the subject of older, expired filings. For procurement, selecting the [3,2-b] isomer provides access to an underexplored region of chemical space with higher potential for generating patentable matter.
| Evidence Dimension | Prior art density and patent novelty |
|---|---|
| Target Compound Data | Pyrido[3,2-b] scaffold: 'practically unknown' (2006); featured in patents granted 2019-2023 |
| Comparator Or Baseline | Pyrido[4,3-b] scaffold: 'well known' since at least 1991 [1] |
| Quantified Difference | Qualitative but stark: 'practically unknown' vs. 'well known'; patent filing dates differ by >15 years |
| Conditions | Literature and patent landscape analysis |
Why This Matters
Directly impacts the novelty and patentability of final compounds, a critical factor in drug discovery procurement.
- [1] Sánchez, I., et al. (2006). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds for potential bioactive compounds. Tetrahedron, 62(10), 2405-2412. View Source
- [2] Brace, G. N., et al. (2019). US Patent No. 10,287,299 B2. Substituted benzo[b][1,4]oxazines and pyrido[3,2-b][1,4]oxazines as modulators of tumor necrosis factor activity. View Source
- [3] US Patent No. 10,093,681 B2. Compounds and derivatives of 2H-pyrido(3,2-b)(1,4)oxazin-3(4H)-ones as raf kinase and LRRK2 inhibitors. View Source
